AhR Partial Agonist Efficacy: Quantitative Comparison with 4-Methylindole (Full Agonist) and 3-Methylindole (Antagonist)
6-Hydroxy-2-methyl-5-methoxyindole (identified as '5-MeO-6-OH-indole' in the study) acts as a partial agonist of the human aryl hydrocarbon receptor (AhR) with an efficacy of 61% relative to 5 nM TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). This contrasts sharply with structurally related indoles in the same assay: 4-methylindole (4-Me-indole) functions as a full agonist with 134% efficacy, while 3-methylindole (3-Me-indole) acts as an antagonist with an IC50 of 19 μM [1]. The partial agonist profile is not shared by either the 2-methyl-5-methoxyindole analog (lacking 6-OH) or the 6-hydroxy-5-methoxyindole analog (lacking 2-Me), demonstrating that this specific tri-substitution pattern produces a pharmacologically distinct outcome.
| Evidence Dimension | AhR agonist efficacy (EMAX relative to 5 nM TCDD) |
|---|---|
| Target Compound Data | 61% (partial agonist) |
| Comparator Or Baseline | 4-Methylindole (4-Me-indole): 134% (full agonist); 3-Methylindole (3-Me-indole): IC50 = 19 μM (antagonist) |
| Quantified Difference | Target compound exhibits 73 percentage points lower efficacy than 4-Me-indole; opposite functional profile (agonist vs antagonist) compared to 3-Me-indole |
| Conditions | AZ-AHR transgenic cell reporter gene assay; measured as induction of luciferase activity; compounds tested at 100 μM for agonist screening |
Why This Matters
The partial agonist profile at AhR (61% efficacy) distinguishes this compound for applications requiring modulation rather than full activation or blockade of AhR signaling, enabling dose-dependent titration of CYP1A1 induction without saturating maximal receptor response.
- [1] Stepankova M, Bartonkova I, Jiskrova E, Vrzal R, Mani S, Kortagere S, Dvorak Z. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Mol Pharmacol. 2018 Jun;93(6):631-644. Table 1 and Figure 2. doi:10.1124/mol.118.112151. View Source
